Scientific Field: The primary scientific field of application for IDH-305 is Oncology, specifically in the treatment of cancers that harbor IDH1R132 mutations .
Summary of the Application: IDH-305 is a potent, orally available, mutant-selective, allosteric IDH1 inhibitor . It suppresses mutant IDH1-dependent 2-HG production and cell proliferation . It has shown antitumor activity in preclinical studies .
Results or Outcomes: As of the data cut-off, March 30, 2016, 81 patients have been enrolled: glioma (n=32), AML (n=21), MDS (n=3), other/non-CNS solid tumors (n=24), and unknown (n=1) . Most patients (35/41) demonstrated target engagement with reduction in 2-HG concentration at all doses . Complete remission (CR) or CR with incomplete count recovery occurred in 10/37 (27%) patients with AML and 1/ 4 patients with MDS .
IDH-305 is a novel investigational compound developed as a selective inhibitor of mutant isocitrate dehydrogenase 1. It specifically targets the R132H and R132C mutations of the enzyme, which are commonly found in gliomas. By inhibiting these mutant forms, IDH-305 effectively reduces the production of 2-hydroxyglutarate, a metabolite associated with tumorigenesis in cancers harboring these mutations. The compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it particularly suitable for treating brain tumors such as gliomas .
The precise details of these steps remain proprietary to the developing pharmaceutical company .
The biological activity of IDH-305 has been demonstrated through various preclinical and clinical studies. In vitro studies indicate that IDH-305 exhibits potent antiproliferative effects on glioma cell lines with mutant IDH1. In vivo studies using animal models showed that a single dose of IDH-305 could reduce tumor levels of 2-hydroxyglutarate by up to 95%, significantly impacting tumor growth dynamics . Clinical trials have reported that patients treated with IDH-305 exhibited measurable reductions in 2-hydroxyglutarate levels, correlating with tumor response .
IDH-305 is primarily being investigated for its therapeutic potential in treating gliomas associated with mutant isocitrate dehydrogenase 1. Its ability to selectively inhibit mutant forms of the enzyme makes it a promising candidate for targeted cancer therapy, aiming to improve patient outcomes by reducing tumor growth and altering metabolic pathways associated with cancer progression . Additionally, ongoing research may explore its application in other cancers where similar mutations are present.
Interaction studies are crucial for understanding how IDH-305 behaves in biological systems. Key findings include:
Several compounds exhibit similar mechanisms or targets as IDH-305. Below is a comparison highlighting their uniqueness:
Compound Name | Target Mutation | Mechanism | Unique Features |
---|---|---|---|
IDH-305 | R132H/C (IDH1) | Allosteric inhibition | High selectivity for mutant forms |
Enasidenib | R140Q (IDH2) | Competitive inhibition | Approved for acute myeloid leukemia |
Ivosidenib | R132C (IDH1) | Competitive inhibition | Approved for acute myeloid leukemia |
AG-881 | R132 (IDH1/IDH2) | Dual inhibition | Targets both IDH1 and IDH2 mutations |
IDH-305 stands out due to its selective action on specific mutations found predominantly in gliomas, whereas other compounds like Enasidenib and Ivosidenib target different mutations or types of cancer . This specificity may offer advantages in tailoring treatments based on individual patient profiles.